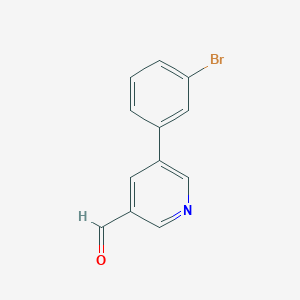

5-(3-Bromophenyl)pyridine-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H8BrNO |

|---|---|

Molecular Weight |

262.10 g/mol |

IUPAC Name |

5-(3-bromophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H8BrNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H |

InChI Key |

LVMVVEOPQMXETI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Electronic Properties of 3-Bromophenyl Substituted Pyridine Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine aldehydes are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. The strategic introduction of substituents onto the pyridine scaffold allows for the fine-tuning of their electronic and photophysical properties, a critical aspect in the rational design of novel molecular entities. This technical guide provides a comprehensive exploration of the electronic properties of 3-bromophenyl substituted pyridine aldehydes, a subclass of compounds with significant potential in medicinal chemistry and materials science. We delve into the synthetic methodologies for their preparation, with a focus on the versatile Suzuki-Miyaura cross-coupling reaction. A detailed examination of their electronic absorption and emission characteristics is presented, supported by step-by-step protocols for UV-Vis and fluorescence spectroscopy. The electrochemical behavior is elucidated through cyclic voltammetry, providing insights into their redox characteristics and frontier molecular orbital energies. Furthermore, this guide integrates theoretical perspectives from Density Functional Theory (DFT) to rationalize the observed electronic properties. By offering a cohesive blend of theoretical principles, practical experimental protocols, and data analysis, this document serves as an essential resource for researchers engaged in the design and characterization of novel pyridine-based functional molecules.

Introduction: The Significance of Substituted Pyridine Aldehydes

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous motif in a vast array of biologically active compounds and advanced materials.[1] The nitrogen atom imparts a unique electronic character to the ring, making it electron-deficient compared to benzene and influencing its reactivity and intermolecular interactions.[2] The aldehyde functionality, when appended to the pyridine ring, introduces a versatile handle for further chemical transformations and contributes to the molecule's overall electronic profile.

The introduction of an aryl substituent, such as a 3-bromophenyl group, profoundly modulates the electronic landscape of the pyridine aldehyde core. The bromine atom, a halogen, exerts a dual electronic influence: an electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect.[3] This substitution pattern can impact key electronic properties, including:

-

Photophysical Properties: The absorption and emission of light, crucial for applications in bioimaging, sensing, and optoelectronics.[4][5]

-

Electrochemical Behavior: The ease with which the molecule can be oxidized or reduced, a critical parameter in the design of redox-active materials and in understanding metabolic pathways.

-

Molecular Recognition: The electronic distribution influences the non-covalent interactions that govern binding to biological targets.

This guide will provide a detailed examination of these properties, underpinned by robust experimental methodologies and theoretical calculations.

Synthesis: Accessing 3-Bromophenyl Substituted Pyridine Aldehydes via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7][8] It offers high functional group tolerance and generally proceeds with high yields and selectivity. The synthesis of a 3-bromophenyl substituted pyridine aldehyde, for instance, 4-(3-bromophenyl)pyridine-3-carbaldehyde, can be efficiently achieved by coupling a bromopyridine aldehyde with 3-bromophenylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a bromopyridine aldehyde) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent (e.g., 3-bromophenylboronic acid) is transferred to the palladium(II) center, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Solvatochromism and fluorescence response of a halogen bonding anion receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]

- 5. Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chemistry.as.miami.edu [chemistry.as.miami.edu]

An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 5-(3-Bromophenyl)pyridine-3-carbaldehyde

Introduction

5-(3-Bromophenyl)pyridine-3-carbaldehyde is a multifaceted molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a bromophenyl moiety, and a strategically positioned aldehyde group, presents a rich landscape for synthetic exploration. This guide provides an in-depth analysis of the reactivity of the aldehyde functional group, offering insights into the electronic and steric factors that govern its chemical behavior. We will explore key transformations, including nucleophilic additions, reductive aminations, and olefination reactions, providing experimentally validated protocols and a framework for predicting reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Molecular Structure and Electronic Landscape

The reactivity of the aldehyde in this compound is intricately modulated by the electronic interplay between the pyridine and bromophenyl rings. The pyridine nitrogen, being more electronegative than carbon, exerts an electron-withdrawing effect on the ring system.[1] This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. While the aldehyde at the 3-position is less directly influenced by resonance delocalization of the nitrogen's electron-withdrawing capacity compared to an aldehyde at the 2- or 4-position, it still experiences a notable inductive pull, enhancing the electrophilicity of the carbonyl carbon.[1]

Conversely, the bromine atom on the phenyl ring is also an electron-withdrawing group via induction, but a weak deactivator in the context of electrophilic aromatic substitution due to the counteracting electron-donating effect of its lone pairs through resonance. Its presence on the phenyl ring subtly influences the overall electron density of the molecule.

The combination of these electronic factors renders the aldehyde carbon in this compound a prime target for nucleophilic attack, yet its reactivity is tempered compared to pyridine aldehydes with the formyl group at the 2- or 4-position.[1] This nuanced reactivity profile can be advantageous in reactions requiring a balance of activation and selectivity.

Key Synthetic Transformations of the Aldehyde Group

The aldehyde functionality is a cornerstone of organic synthesis, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This section details several key transformations applicable to this compound.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the aldehyde's carbonyl carbon makes it highly susceptible to attack by nucleophiles. This fundamental reactivity underpins several important synthetic methodologies.

Knoevenagel Condensation

The Knoevenagel condensation is a classic method for forming α,β-unsaturated compounds through the reaction of an aldehyde with an active methylene compound.[1] The enhanced electrophilicity of the aldehyde in pyridine carboxaldehydes facilitates this transformation.[1]

Experimental Protocol: Knoevenagel Condensation with Malononitrile [1]

Objective: To synthesize 2-((5-(3-bromophenyl)pyridin-3-yl)methylene)malononitrile.

Materials:

-

This compound (10 mmol)

-

Malononitrile (10 mmol)

-

Ethanol (20 mL)

-

Piperidine (catalyst, 0.5 mmol)

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound and malononitrile in ethanol.

-

Add piperidine to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product in a vacuum oven.

-

Characterize the product by NMR and IR spectroscopy and determine the yield.

Causality: Piperidine acts as a basic catalyst, deprotonating the active methylene compound (malononitrile) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The electron-withdrawing nature of the pyridine ring accelerates the initial nucleophilic attack.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[2][3][4] This transformation proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[4][5] It is a cornerstone of medicinal chemistry for the introduction of amine functionalities.[2][3]

Experimental Protocol: One-Pot Reductive Amination with Aniline and Sodium Triacetoxyborohydride [5]

Objective: To synthesize N-( (5-(3-bromophenyl)pyridin-3-yl)methyl)aniline.

Materials:

-

This compound (10 mmol)

-

Aniline (10 mmol)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (15 mmol)

-

1,2-Dichloroethane (DCE) (50 mL)

-

Acetic Acid (optional catalyst, 0.5 mmol)

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound and aniline in DCE.

-

Add sodium triacetoxyborohydride to the mixture in portions. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive amines.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the protonated iminium ion intermediate over the starting aldehyde.[5] This selectivity is crucial for the success of the one-pot procedure. DCE is a preferred solvent as it is generally unreactive and provides good solubility for the reactants.[5]

Wittig Reaction

The Wittig reaction is an indispensable tool for the synthesis of alkenes from aldehydes and ketones.[6][7] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[8][9]

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide [1][8]

Objective: To synthesize 3-(3-bromophenyl)-5-vinylpyridine.

Materials:

-

Methyltriphenylphosphonium bromide (11 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 12 mmol) or other strong base like n-butyllithium

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

This compound (10 mmol)

Procedure:

-

In a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Carefully add the strong base (e.g., sodium hydride) to the suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change is typically observed).[1]

-

Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The strong base deprotonates the phosphonium salt to form the nucleophilic phosphorus ylide. The ylide then attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate, which subsequently collapses to an oxaphosphetane.[7] This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[6]

Visualization of Reaction Pathways

To better illustrate the transformations discussed, the following diagrams outline the core mechanistic steps.

Caption: Knoevenagel Condensation Workflow.

Caption: Reductive Amination Pathway.

Caption: Wittig Reaction Mechanism.

Dual Reactivity: The Aldehyde and the C-Br Bond

A key consideration in the synthetic manipulation of this compound is the presence of the carbon-bromine bond. This functionality is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12] This dual reactivity allows for sequential or orthogonal synthetic strategies. For instance, the aldehyde can be transformed first, followed by a cross-coupling reaction at the C-Br bond, or vice versa. The choice of reaction sequence will depend on the compatibility of the functional groups with the respective reaction conditions.

| Reaction Type | Aldehyde Transformation | C-Br Transformation |

| Suzuki-Miyaura Coupling | Unaffected under standard conditions | Forms a new C-C bond |

| Reductive Amination | Converted to an amine | Unaffected by NaBH(OAc)₃ |

| Wittig Reaction | Converted to an alkene | Unaffected by ylides and bases |

| Oxidation (e.g., with KMnO₄) | Converted to a carboxylic acid[13] | Can be sensitive to strong oxidants |

| Reduction (e.g., with NaBH₄) | Converted to an alcohol | Unaffected |

Table 1. Compatibility of Key Functional Groups in this compound with Common Transformations.

The Suzuki-Miyaura reaction, for example, typically employs a palladium catalyst and a base, conditions under which the aldehyde group is generally stable.[11] This allows for the introduction of a wide variety of aryl or vinyl substituents at the 3-position of the phenyl ring.

Conclusion

The aldehyde group in this compound is a versatile and reactive functionality, whose behavior is modulated by the electronic influences of the pyridine and bromophenyl rings. This guide has detailed its reactivity in several key synthetic transformations, providing both mechanistic insights and practical experimental protocols. The presence of the C-Br bond further enhances the synthetic utility of this molecule, opening avenues for diverse and complex molecular architectures. A thorough understanding of the reactivity profile of both the aldehyde and the aryl bromide is paramount for the strategic design of synthetic routes in drug discovery and materials science.

References

- Organic & Biomolecular Chemistry (RSC Publishing).

- Benchchem. A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes in Organic Synthesis.

- SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.

- ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry.

- MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Benchchem.

- Wikipedia.

- MDPI.

- ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using....

- PubMed Central.

- RSC Publishing.

- PMC - NIH. Organoborane coupling reactions (Suzuki coupling).

- Organic Chemistry Portal. Wittig Reaction - Common Conditions.

- MDPI.

- Wikipedia. Suzuki reaction.

- Organic Chemistry Portal. Wittig Reaction.

- Google P

- Chemistry Steps. The Wittig Reaction: Examples and Mechanism.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.

- PubChem. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734.

- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.

- FRONTIERS IN CHEMICAL SCIENCES. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.

- PMC. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.

- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.

- Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichrom

- Organic Chemistry Portal. Pyridine synthesis.

- RSC Publishing.

- Synblock. CAS 113118-81-3 | 5-Bromo-3-pyridinecarboxaldehyde.

- Pyridines: properties, syntheses & reactivity.

- Google P

- PMC. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.

- MDPI.

- ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews.

- TSI Journals. KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane.

- Sigma-Aldrich. 5-Bromo-3-pyridinecarboxaldehyde 97 113118-81-3.

- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.

- Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characteriz

- Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tsijournals.com [tsijournals.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Novel Schiff Base Ligands from 5-(3-Bromophenyl)pyridine-3-carbaldehyde

Abstract

This application note provides a comprehensive and robust protocol for the synthesis of Schiff base ligands, a class of compounds renowned for their versatility in coordination chemistry, catalysis, and drug development.[1][2][3] We focus on the condensation reaction between 5-(3-Bromophenyl)pyridine-3-carbaldehyde and various primary amines. The strategic inclusion of a pyridine nucleus and a bromophenyl moiety offers a scaffold with significant potential for creating advanced metal complexes and bioactive molecules.[4][5][6] The bromine atom not only influences the electronic properties and lipophilicity of the ligand but also serves as a versatile synthetic handle for further molecular elaboration, such as cross-coupling reactions. This guide is designed for researchers in synthetic chemistry, medicinal chemistry, and materials science, offering detailed step-by-step procedures, characterization methodologies, and the scientific rationale behind the experimental design.

Introduction and Scientific Rationale

Schiff bases, characterized by the presence of an azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[7][8] First reported by Hugo Schiff in 1864, these compounds have become foundational pillars in modern chemistry. Their importance stems from the sp² hybridized nitrogen atom, whose lone pair of electrons can coordinate with a wide array of metal ions to form stable complexes.[3]

Pyridine-based Schiff bases are of particular interest. The pyridine ring is a common pharmacophore found in numerous natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall electronic properties.[5][6] When incorporated into a Schiff base ligand, the pyridine nitrogen provides an additional coordination site, enabling the formation of multidentate ligands that can chelate metal ions with high stability.

The choice of This compound as the aldehyde precursor is deliberate. The bromo-substituent is a key feature for several reasons:

-

Biological Activity: Halogenated organic compounds often exhibit enhanced biological activities. Bromine, in particular, can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[9] Studies have shown that bromo-substituted Schiff bases can possess significant anticancer and gastroprotective properties.[9][10]

-

Synthetic Versatility: The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward post-synthesis modification of the ligand. This enables the creation of a diverse library of more complex structures from a single Schiff base precursor.

This document outlines a standardized yet adaptable protocol for synthesizing these valuable ligands and provides the necessary framework for their rigorous characterization.

Synthesis Protocol: From Precursors to Purified Ligand

The synthesis is based on a direct condensation reaction. The protocol provided is a general method that can be adapted for a wide range of primary amines.

Materials and Equipment

Reagents:

-

This compound

-

Primary Amine (e.g., Aniline, 4-Methylaniline, 4-Methoxyaniline, etc.)

-

Absolute Ethanol (or Methanol), ACS Grade

-

Glacial Acetic Acid (optional, as a catalyst)

-

Anhydrous Magnesium Sulfate (for drying, if needed)

-

Deuterated Solvents for NMR (e.g., DMSO-d₆, CDCl₃)

-

TLC plates (Silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flasks (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator (optional)

-

Melting point apparatus

Experimental Workflow Diagram

The overall process, from reactant preparation to final characterization, is outlined below.

Caption: Workflow for Schiff Base Ligand Synthesis and Characterization.

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 262.1 mg) in 20 mL of absolute ethanol. Add an equimolar amount of the selected primary amine (1.0 mmol) to this solution.

-

Causality Note: Using equimolar amounts ensures a high conversion rate, minimizing the need to remove excess starting material later. Ethanol is an ideal solvent as it effectively dissolves the reactants and the product often has lower solubility upon cooling, facilitating crystallization.[7]

-

-

Reaction Setup: Add a magnetic stir bar to the flask and attach a reflux condenser. If the amine is particularly unreactive, 2-3 drops of glacial acetic acid can be added to catalyze the reaction, although for many anilines this is not necessary.

-

Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

-

-

Reflux: Place the flask on a magnetic stirrer hotplate and heat the mixture to reflux (approximately 78 °C for ethanol). Allow the reaction to proceed for 2-4 hours.[11]

-

Causality Note: Heating under reflux provides the sustained thermal energy required to overcome the activation energy barrier for the dehydration step, which is typically the rate-limiting step in imine formation.

-

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting aldehyde, the amine, and the reaction mixture. The reaction is complete when the starting material spots have been consumed and a new, distinct product spot has formed.

-

Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice-water bath for 30 minutes to maximize precipitation of the solid product.[12]

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two small portions (5-10 mL each) of ice-cold ethanol to remove any soluble impurities.

-

Causality Note: Washing with cold solvent is critical to remove impurities without significantly re-dissolving the desired product.

-

-

Drying: Dry the purified product in a vacuum desiccator or a vacuum oven at a low temperature (40-50 °C) to a constant weight. Record the final mass and calculate the percentage yield.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff base ligand.

General Reaction and Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the stable imine bond.

Caption: General Synthesis of a Schiff Base Ligand.

Spectroscopic Analysis

-

FT-IR Spectroscopy: The most definitive evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically found in the 1600-1650 cm⁻¹ region.[7] Concurrently, the C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) will disappear.

-

¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm .[13] The signal for the aldehyde proton (-CHO) around δ 9.5-10.5 ppm will be absent in the product spectrum.

-

¹³C NMR Spectroscopy: The carbon of the azomethine group (-C=N-) will appear in the range of δ 150-165 ppm . The carbonyl carbon signal from the aldehyde (around δ 190 ppm) will be absent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The observed molecular ion peak [M+H]⁺ should match the calculated exact mass of the protonated product.

Expected Data Summary

The following table summarizes expected analytical data for Schiff bases synthesized from this compound and two common primary amines.

| Primary Amine Used | Product Name | Expected Yield (%) | Expected M.P. (°C) | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(-CH=N-) (ppm) |

| Aniline | (E)-N-benzylidene-5-(3-bromophenyl)pyridin-3-amine | 85 - 95 | >150 | ~1625 | ~8.5 |

| 4-Methylaniline | (E)-5-(3-bromophenyl)-N-(4-methylbenzylidene)pyridin-3-amine | 88 - 98 | >160 | ~1620 | ~8.4 |

Applications and Future Scope

The Schiff base ligands synthesized via this protocol are not merely final products but are versatile platforms for further research.

-

Coordination Chemistry: These bidentate (N, N') or potentially tridentate ligands can be used to synthesize novel transition metal complexes (e.g., with Cu(II), Ni(II), Co(II), Mn(II)).[14][15] These complexes can then be investigated for their unique magnetic, electronic, and structural properties.

-

Homogeneous Catalysis: Metal complexes derived from these ligands are promising candidates for catalysts in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.[1][2]

-

Drug Discovery: Given the known bioactivity of pyridine and bromo-aromatic compounds, these ligands and their metal complexes are prime candidates for screening as antimicrobial, anticancer, or anti-inflammatory agents.[10][16][17] The ability to tune the 'R' group on the amine allows for systematic Structure-Activity Relationship (SAR) studies.[3]

References

-

Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). International Journal of Science and Research (IJSR).[Link]

-

Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies.[Link]

-

Synthesis protocol of the Schiff base ligand (HL). (n.d.). ResearchGate.[Link]

-

Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. (2021). ResearchGate.[Link]

-

Facile preparation of the new organic ligands, schiff bases and metal complexes in well. (2021). PMC.[Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. (2018). Rasayan Journal of Chemistry.[Link]

-

Synthesis and characterization of Schiff-Base ligands and manganese coordination complexes. (2021). American Chemical Society.[Link]

-

Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2023). RSC Publishing.[Link]

-

Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. (2023). Mediterranean Journal of Chemistry.[Link]

-

Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. (n.d.). IDOSR JOURNALS.[Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). PMC.[Link]

-

Chemistry with Schiff Bases of Pyridine Derivatives. (2024). IntechOpen.[Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2023). MDPI.[Link]

-

Gastroprotective activity of a novel Schiff base derived dibromo substituted compound against ethanol-induced acute gastric lesions in rats. (2019). PMC.[Link]

-

Spectroscopic, microbial studies and in-vitro anticancer activity of Pyridine Schiff base ligand and its lanthanum complexes. (2023). Indian Academy of Sciences.[Link]

-

Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. (2022). ResearchGate.[Link]

-

Synthesis and Study of Schiff base Ligands. (2014). Semantic Scholar.[Link]

-

Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. (2023). PubMed.[Link]

-

(PDF) Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. (2023). ResearchGate.[Link]

-

schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov.[Link]

-

Synthesis and Study of Schiff base Ligands. (2021). ResearchGate.[Link]

-

Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher.[Link]

Sources

- 1. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03626G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. BiblioBoard [openresearchlibrary.org]

- 6. ias.ac.in [ias.ac.in]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Gastroprotective activity of a novel Schiff base derived dibromo substituted compound against ethanol-induced acute gastric lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medjpps.com [medjpps.com]

- 12. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and characterization of Schiff-Base ligands and manganese coordination complexes - American Chemical Society [acs.digitellinc.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Note: Synthesis of Bipolar OLED Host Materials Using 5-(3-Bromophenyl)pyridine-3-carbaldehyde

Executive Summary

This guide details the strategic application of 5-(3-Bromophenyl)pyridine-3-carbaldehyde as a linchpin intermediate in the synthesis of high-performance bipolar host materials for Organic Light-Emitting Diodes (OLEDs).[1]

In modern OLED design, particularly for Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices, the host material must possess high triplet energy (

-

Pyridine Core: Provides electron-transporting (ET) characteristics and high

.[1] -

Aldehyde Handle: Enables the construction of rigid, planar electron-accepting units (e.g., phenanthroimidazoles) via condensation.

-

Bromo-phenyl Handle: Facilitates the orthogonal attachment of hole-transporting (HT) donors (e.g., carbazoles) via palladium-catalyzed cross-coupling.[1]

The protocols below describe the synthesis of a prototype Pyridine-Phenanthroimidazole-Carbazole (Py-PI-Cz) host, a molecular architecture proven to enhance quantum efficiency and reduce efficiency roll-off in green and blue OLEDs.

Strategic Molecular Design

The synthesis targets a "Donor-Acceptor" (D-A) architecture.[1][2] The separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for bipolar transport.

-

Acceptor (ET) Unit: Constructed from the pyridine-aldehyde moiety.[1] We will convert the aldehyde into a phenanthroimidazole unit. This fused ring system is renowned for its thermal stability and "hot exciton" properties.

-

Donor (HT) Unit: A carbazole derivative will be attached to the bromophenyl group.

-

Bridge: The phenyl spacer (from the starting material) disrupts conjugation slightly, preserving the high triplet energy (

) required to confine excitons on the dopant.

Synthetic Workflow Diagram

Figure 1: Modular synthesis workflow converting the aldehyde handle into an electron-acceptor core, followed by donor attachment via the bromine handle.

Experimental Protocols

Protocol A: Construction of the Electron-Acceptor Core (Phenanthroimidazole)

Objective: Convert the aldehyde group of this compound into a phenanthroimidazole unit.[1] Reaction Type: One-pot multicomponent condensation (Debus-Radziszewski variant).[1]

Materials

-

Precursor: this compound (1.0 eq)[1]

-

Reagent 1: 9,10-Phenanthrenequinone (1.0 eq)

-

Reagent 2: Aniline (1.2 eq) (or substituted aniline for tuning)

-

Nitrogen Source: Ammonium Acetate (

) (10.0 eq) -

Solvent: Glacial Acetic Acid[1]

-

Atmosphere: Nitrogen (

)[3][4]

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with

for 15 minutes. -

Dissolution: Add this compound (10 mmol, 2.62 g), 9,10-Phenanthrenequinone (10 mmol, 2.08 g), and Aniline (12 mmol, 1.1 mL) to the flask.

-

Activation: Add Ammonium Acetate (100 mmol, 7.71 g) and Glacial Acetic Acid (50 mL).

-

Reflux: Heat the mixture to 120°C under continuous stirring. Maintain reflux for 12–24 hours .

-

Checkpoint: Monitor via TLC (Eluent: DCM/Hexane). The disappearance of the distinctive yellow phenanthrenequinone spot indicates completion.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water/methanol (1:1) mixture under vigorous stirring. A precipitate will form.[1]

-

Purification: Filter the precipitate. Wash sequentially with water, ethanol, and diethyl ether to remove unreacted amine and acetic acid.

-

Drying: Dry the crude solid in a vacuum oven at 80°C overnight.

Protocol B: Attachment of Hole-Transporting Donor (Suzuki Coupling)

Objective: Couple the bromine-functionalized intermediate with a carbazole donor to finalize the bipolar host.[1]

Materials

-

Substrate: Intermediate A (from Protocol A) (1.0 eq)

-

Donor Reagent: (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.2 eq)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

) (0.05 eq) -

Base: Potassium Carbonate (

) (2M aqueous solution) -

Solvent: Toluene : Ethanol (4:1 ratio)

Step-by-Step Procedure

-

Inert Environment: Charge a Schlenk tube or 3-neck flask with Intermediate A (5 mmol) and the Carbazole Boronic Acid (6 mmol). Cycle vacuum/

three times. -

Solvent Addition: Inject degassed Toluene (40 mL) and Ethanol (10 mL). Stir to suspend solids.

-

Base Addition: Add degassed 2M

(10 mL). -

Catalyst Addition: Add

(0.25 mmol) quickly under a positive stream of nitrogen. -

Reaction: Heat to 90–100°C for 24 hours in the dark (wrap flask in foil to protect the catalyst).

-

Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) (

mL). Wash organic layers with brine and dry over anhydrous -

Purification:

-

Concentrate the solvent via rotary evaporation.

-

Purify via silica gel column chromatography (Gradient: Hexane

DCM). -

Critical Step for OLEDs: Recrystallize the product from Toluene/Ethanol or sublime under high vacuum (

Torr) to achieve >99.9% purity.

-

Characterization & Validation

To ensure the material is device-grade, the following parameters must be validated.

| Parameter | Method | Target Specification | Purpose |

| Purity | >99.9% (Sublimed) | Impurities act as charge traps, reducing device lifetime.[1] | |

| Thermal Stability | TGA (5% loss) | Ensures stability during vacuum deposition. | |

| Glass Transition | DSC ( | Prevents morphological crystallization during operation. | |

| Triplet Energy | Low-temp PL (77K) | Must be higher than the dopant to prevent reverse energy transfer. | |

| HOMO/LUMO | CV & UV-Vis | -5.8 eV / -2.4 eV | Matches adjacent HTL/ETL layers for barrier-free injection.[1] |

Device Integration (Application Note)

When using the synthesized material as a host in a Phosphorescent OLED (PhOLED), the following stack architecture is recommended to maximize the bipolar properties.

Recommended Device Stack

-

Anode: ITO (Indium Tin Oxide)

-

Hole Injection (HIL): HAT-CN (10 nm)

-

Hole Transport (HTL): TAPC (30 nm) – High hole mobility

-

Emissive Layer (EML): Synthesized Host :

(Green) or -

Electron Transport (ETL): TmPyPB (40 nm) – Deep HOMO blocks holes

-

Cathode: LiF (1 nm) / Al (100 nm)[5]

Mechanism of Action

-

Charge Balance: The carbazole moiety facilitates hole injection from TAPC, while the pyridine-phenanthroimidazole core facilitates electron injection from TmPyPB.

-

Exciton Confinement: The high

of the pyridine core prevents triplet excitons from escaping the EML, forcing radiative recombination on the Iridium dopant.

References

-

Sigma-Aldrich. 5-Bromo-3-pyridinecarboxaldehyde Product Specification.Link

-

PubChem. 5-Bromopyridine-3-carbaldehyde Compound Summary.Link

-

Bhat, S., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts.[1] Scientific Reports.[1] Link

-

Li, Y., et al. (2019). Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures.[1][6] ACS Applied Materials & Interfaces.[1] Link

-

Wang, K., et al. (2016). Phenanthroimidazole derivatives as emitters for non-doped deep-blue organic light emitting devices. Journal of Materials Chemistry C. Link

Sources

- 1. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of biaryl pyridine derivatives from 5-(3-Bromophenyl)pyridine-3-carbaldehyde

Topic: Preparation of Biaryl Pyridine Derivatives from 5-(3-Bromophenyl)pyridine-3-carbaldehyde

For: Researchers, scientists, and drug development professionals.

A Practical Guide to the Synthesis of Biaryl Pyridine Scaffolds via Suzuki-Miyaura Cross-Coupling

Biaryl structures containing the pyridine motif are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them privileged components in the design of novel pharmaceuticals, including kinase inhibitors and anti-obesity agents, as well as advanced organic materials.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions and exceptional tolerance of diverse functional groups.[4][5][6]

This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of biaryl pyridine derivatives, using this compound as a versatile starting material. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters for reaction optimization and troubleshooting.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex.[7][8] Understanding this cycle is paramount for rational experimental design and troubleshooting. The process can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

-

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond (in our case, the C-Br bond) of the this compound. This step oxidizes the palladium center from Pd(0) to Pd(II). The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[7]

-

Transmetalation: This is the crucial bond-forming step where the organic moiety from the organoboron reagent (the boronic acid or ester) is transferred to the Pd(II) complex. This process requires activation of the organoboron species by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[7][9]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Key Reaction Components: A Deeper Look

The success of the coupling is not just dependent on the cycle itself, but on the careful selection of its components.

-

Ligands: Ligands are critical for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[4] For coupling heteroaryl halides, which can be challenging, bulky and electron-rich phosphine ligands are the gold standard.[3][10] Ligands from the Buchwald group, such as SPhos and XPhos , are exceptionally effective as they promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and applicability to a broader range of substrates.[6][11]

-

Base: The base is not merely a pH adjuster; it is a stoichiometric reagent essential for activating the boronic acid.[7][9] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome, with K₃PO₄ often being effective for sterically demanding couplings.[12]

-

Solvent: The solvent system must solubilize the various components and is typically a mixture of an organic solvent and water.[4] Popular choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene, with an aqueous solution of the base.[12] The presence of water is often beneficial for the transmetalation step.

Experimental Protocol: Synthesis of a Biaryl Pyridine Derivative

This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Schlenk flask or microwave reaction vial with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen) with manifold

-

Heating mantle or oil bath with temperature controller

-

Syringes and needles

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography system

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial containing a stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.

-

Catalyst Preparation (optional pre-mixing): In a separate small vial under an inert atmosphere, the Pd(OAc)₂ (e.g., 2.5 mol%) and SPhos ligand (e.g., 5.0 mol%) can be briefly stirred in a small amount of the reaction solvent to form the active catalyst precursor.[13]

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration with respect to the limiting reagent).

-

Degassing: Sparge the stirred reaction mixture with a stream of Argon for 10-15 minutes. This step is crucial to remove any dissolved oxygen, which can deactivate the Pd(0) catalyst.

-

Catalyst Addition: Add the palladium precatalyst and the phosphine ligand (or the premixed solution from step 3) to the reaction mixture.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction for the designated time (e.g., 2-24 hours).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical mobile phase for TLC could be a mixture of hexanes and ethyl acetate.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[13]

-

Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl pyridine derivative.[14]

Data Presentation & Optimization

The conditions provided above are a robust starting point. However, optimization is often necessary for novel substrates. The following table summarizes key parameters that can be varied.

| Parameter | Typical Range | Rationale & Considerations |

| Catalyst Loading | 1 - 5 mol% | Lower loadings are cost-effective but may require longer reaction times. Higher loadings can be used for difficult couplings. |

| Ligand:Pd Ratio | 1:1 to 4:1 | A ratio of 2:1 is common. Excess ligand can help stabilize the catalyst and prevent palladium black precipitation. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a good general base. K₃PO₄ is stronger and often better for sterically hindered substrates. Cs₂CO₃ is highly soluble and effective but more expensive.[12] |

| Solvent Ratio | Dioxane/H₂O (4:1 to 10:1) | The amount of water can influence reaction rate and solubility. Anhydrous conditions (e.g., Toluene with K₃PO₄) can be used if protodeboronation is an issue.[12] |

| Temperature | 80 - 120 °C | Higher temperatures increase reaction rates but can also lead to side reactions or catalyst decomposition. |

| Boronic Acid | 1.1 - 2.0 equiv | A slight excess is used to drive the reaction to completion and compensate for potential homo-coupling or protodeboronation. |

Workflow and Characterization

The overall process, from initial setup to final analysis, follows a logical progression. The identity and purity of the final product must be rigorously confirmed using standard analytical techniques.

Standard Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expect to see characteristic signals for both aromatic rings and the aldehyde proton.[15][16]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.[16]

-

Melting Point: A sharp melting point is a good indicator of the compound's purity.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl pyridine derivatives from halo-substituted precursors like this compound. By understanding the underlying catalytic mechanism and carefully selecting the catalyst system, base, and solvent, researchers can efficiently access a wide array of complex molecules. The protocol and optimization guidelines presented here provide a solid foundation for drug discovery professionals and synthetic chemists to successfully implement this powerful transformation in their own laboratories.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications - Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

-

National Center for Biotechnology Information. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

-

Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

-

PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

-

MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

ACS Publications - Organic Letters. (2008, December 11). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

-

Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

-

Royal Society of Chemistry - Organic & Biomolecular Chemistry. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. [Link]

-

PubMed. (2022, March 1). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. [Link]

-

Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

-

Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]

-

Semantic Scholar. Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study. [Link]

-

ScienceDirect. (2011, October 1). Exploration of pyridine containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. [Link]

-

MDPI. (2021, November 4). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. [Link]

-

National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. [Link]

-

ResearchGate. (2020, December 16). (PDF) Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. [Link]

Sources

- 1. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of pyridine containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald Phosphine Ligands [merckmillipore.com]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Substituted Stilbene Analogs via Wittig Reaction with 5-(3-Bromophenyl)pyridine-3-carbaldehyde

Abstract

This application note provides a comprehensive guide to the Wittig reaction for the synthesis of vinyl-substituted pyridine derivatives, specifically utilizing 5-(3-Bromophenyl)pyridine-3-carbaldehyde as a key building block. These structures are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. This document outlines detailed protocols for the formation of phosphonium ylides and their subsequent reaction with the aforementioned aldehyde, including considerations for stereoselectivity and purification. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust framework for the preparation of novel stilbene-like compounds.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[1][2][3] This method is particularly valuable for its predictability in the placement of the double bond, a feature not always achievable through other olefination methods like dehydration of alcohols.[4] The reaction's broad functional group tolerance and adaptability make it an indispensable tool for the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2]

This guide focuses on the application of the Wittig reaction to this compound, a substrate that combines the structural features of a pyridine ring and a brominated phenyl moiety. The resulting vinyl-bridged products are of interest as precursors to advanced materials and as scaffolds in drug discovery programs.

Mechanistic Overview: A Tale of Two Pathways

The Wittig reaction proceeds through a fascinating mechanistic pathway that dictates the stereochemical outcome of the final alkene product. The process begins with the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane ring.[5][6] This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[3][7]

The stereoselectivity of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is primarily determined by the nature of the ylide employed.[7][8]

-

Unstabilized Ylides: These ylides, typically bearing alkyl or other electron-donating groups, react rapidly and irreversibly to predominantly form the (Z)-alkene.[1][8]

-

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and react more slowly and reversibly, leading to the thermodynamically favored (E)-alkene.[7][9]

-

Semi-stabilized Ylides: Aryl-substituted ylides often exhibit poor stereoselectivity, yielding mixtures of (E) and (Z) isomers.[1]

The choice of base and the presence of lithium salts can also significantly influence the stereochemical outcome.[1]

Visualizing the Mechanism

Caption: General workflow of the Wittig reaction, from ylide formation to alkene synthesis.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of a vinyl-substituted pyridine derivative from this compound.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| (Alkyl/Aryl)triphenylphosphonium salt | Synthesis Grade | Commercially available or prepared | Prepare from the corresponding alkyl/aryl halide and triphenylphosphine. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | Handle under inert atmosphere. |

| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Handle with care; reactive with water. |

| Potassium tert-butoxide (t-BuOK) | 98% | Alfa Aesar | Store in a desiccator. |

| This compound | >95% | In-house synthesis or custom order | Ensure purity before use. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Use freshly distilled or from a solvent purification system. |

| Diethyl ether | Anhydrous | Fisher Scientific | |

| Ethyl acetate | ACS Grade | VWR | For chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Magnesium sulfate (anhydrous) | ACS Grade | Sigma-Aldrich | For drying organic layers. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Protocol 1: Ylide Generation and Wittig Reaction (Unstabilized Ylide)

This protocol is designed for the synthesis of the (Z)-alkene using an unstabilized ylide.

Step-by-Step Procedure:

-

Preparation of the Phosphonium Salt: If not commercially available, the phosphonium salt is prepared by reacting triphenylphosphine with a suitable alkyl halide in a solvent like toluene or acetonitrile under reflux.[10] The resulting salt is typically a white solid that can be washed with ether and dried.[10]

-

Ylide Formation:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the desired (alkyl)triphenylphosphonium salt (1.1 eq.).

-

Add anhydrous THF via syringe.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Cool the ylide solution back down to -78 °C.

-

Slowly add the aldehyde solution to the ylide solution via cannula or syringe.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. The latter can be partially removed by precipitation from a nonpolar solvent like hexanes or by treatment with ZnCl2 in ethanol to precipitate a complex that can be filtered off.[11]

-

Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Protocol 2: Wittig Reaction with a Stabilized Ylide

This protocol is suitable for generating the (E)-alkene using a ylide stabilized by an electron-withdrawing group.

Step-by-Step Procedure:

-

Ylide Formation:

-

To a round-bottom flask, add the stabilized phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide) (1.2 eq.) and this compound (1.0 eq.).

-

Add a suitable solvent such as dichloromethane or THF.

-

Add a weaker base like potassium carbonate or triethylamine (2.0 eq.).

-

-

Wittig Reaction:

-

Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel as described in Protocol 1.

-

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for the Wittig reaction.

Safety and Handling Precautions

-

n-Butyllithium: Extremely pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.

-

Sodium Hydride: Flammable solid that reacts with water to produce hydrogen gas. Handle in a fume hood and away from ignition sources.

-

Alkyl Halides and Phosphonium Salts: Can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Anhydrous solvents are flammable. Work in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Inactive ylide (decomposed by air/moisture) | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use fresh, anhydrous solvents. |

| Incomplete deprotonation of the phosphonium salt | Use a sufficiently strong base and ensure correct stoichiometry. | |

| Sterically hindered aldehyde or ylide | Consider the Horner-Wadsworth-Emmons reaction as an alternative.[1] | |

| Mixture of E/Z Isomers | Use of a semi-stabilized ylide | If a specific isomer is required, consider the Schlosser modification for the (E)-alkene or use a salt-free protocol for the (Z)-alkene.[1] |

| Difficult Purification | Co-elution of product and triphenylphosphine oxide | Attempt to precipitate the oxide from a nonpolar solvent or use the ZnCl2 precipitation method.[11] Adjust chromatography conditions (e.g., different solvent system). |

Conclusion

The Wittig reaction remains a powerful and versatile method for the synthesis of alkenes. The protocols outlined in this application note provide a solid foundation for the successful synthesis of novel vinyl-substituted pyridine derivatives from this compound. By carefully selecting the appropriate ylide and reaction conditions, researchers can control the stereochemical outcome and efficiently access a wide range of stilbene-like molecules for further investigation in drug discovery and materials science.

References

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Gagnon, D., & Batey, R. A. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(6), 1165–1168. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

-

Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. Journal of the American Chemical Society, 128(7), 2394–2409. Retrieved from [Link]

-

Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

-

ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Retrieved from [Link]

-

ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview. Retrieved from [Link]

-

University of Regensburg. (n.d.). 1. The Wittig Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

-

da Silva, F. S., et al. (2025, October 8). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances. Retrieved from [Link]

-

MDPI. (2026, February 3). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Retrieved from [Link]

-

Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

-

University of North Georgia. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Nerz, J. (2012, March 31). The Wittig Reaction Synthesis of Stilbene [Video]. YouTube. Retrieved from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, February 2). The Wittig Reaction in Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]

Application Notes and Protocols: Oxidation of 5-(3-Bromophenyl)pyridine-3-carbaldehyde to Carboxylic Acid Derivatives

Introduction

The selective oxidation of heteroaromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in modern synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug development. Carboxylic acid moieties are prevalent in a vast array of pharmacologically active molecules, serving as critical pharmacophores, bioisosteres, or key intermediates for further functionalization. The compound 5-(3-bromophenyl)pyridine-3-carbaldehyde is a valuable building block, incorporating both a pyridine scaffold, common in pharmaceuticals, and a bromophenyl group, which allows for subsequent cross-coupling reactions. Its successful oxidation to 5-(3-bromophenyl)nicotinic acid and its derivatives opens avenues for the synthesis of novel compounds with potential therapeutic applications.[1][2]

This guide provides a detailed technical overview and field-proven protocols for the oxidation of this compound. We will delve into the mechanistic underpinnings of various oxidative methods, offering a comparative analysis to aid researchers in selecting the most appropriate strategy for their specific synthetic needs. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind each experimental step.

Choosing the Right Oxidative Strategy: A Comparative Overview

The oxidation of an aldehyde to a carboxylic acid can be achieved through a multitude of reagents. However, the presence of the pyridine ring and the bromo-substituent in the substrate necessitates a careful choice to avoid side reactions, such as over-oxidation, halogenation, or N-oxidation of the pyridine.[3] Below is a comparative table of common oxidation methods.

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Pinnick Oxidation | Sodium chlorite (NaClO2), a mild acid (e.g., NaH2PO4), and a scavenger (e.g., 2-methyl-2-butene) | t-BuOH/H2O, room temperature | High functional group tolerance, mild conditions, high yields, cost-effective.[3][4] | Requires a scavenger for the hypochlorous acid byproduct.[3] |

| Tollens' Oxidation | Ammoniacal silver nitrate ([Ag(NH3)2]+) | Aqueous, often with gentle heating | Very mild, selective for aldehydes.[5][6][7] | Stoichiometric use of silver, can be expensive for large-scale synthesis, reagent must be freshly prepared.[5][8] |

| Jones Oxidation | Chromium trioxide (CrO3) in aqueous sulfuric acid and acetone | 0°C to room temperature | Strong and efficient oxidant, inexpensive.[9][10][11] | Harshly acidic, not suitable for acid-sensitive substrates, uses carcinogenic chromium(VI).[12] |

For the oxidation of this compound, the Pinnick oxidation stands out as the most suitable method due to its mild reaction conditions and high tolerance for various functional groups, including the pyridine and bromo-substituents.[3][4][13] Jones oxidation, while effective, is generally too harsh and poses environmental and health concerns.[12] Tollens' oxidation is a viable, mild alternative, but its application is often limited to smaller-scale reactions due to the cost of silver nitrate.[5][7]

In-Depth Focus: The Pinnick Oxidation

The Pinnick oxidation has become a favored method for converting aldehydes to carboxylic acids due to its reliability and broad substrate scope.[3][4][14] It is particularly effective for heteroaromatic aldehydes and α,β-unsaturated aldehydes.[3][15]

Mechanism of the Pinnick Oxidation

The reaction proceeds through the formation of chlorous acid (HClO2) from sodium chlorite under weakly acidic conditions.[3] The aldehyde then reacts with chlorous acid to form a chlorite ester intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[14][16]

The generated hypochlorous acid is a reactive byproduct that can lead to undesired side reactions, such as chlorination of the aromatic rings or reaction with the starting aldehyde.[3] To mitigate this, a scavenger, typically an alkene like 2-methyl-2-butene, is added to the reaction mixture to quench the HOCl.[3]

Visualizing the Pinnick Oxidation Mechanism

Caption: Mechanism of the Pinnick Oxidation.

Detailed Protocol for Pinnick Oxidation

This protocol is optimized for the oxidation of this compound to 5-(3-bromophenyl)nicotinic acid.

Materials:

-

This compound

-